molecular formula C13H16N2S B13585219 1-(Benzo[b]thiophen-2-ylmethyl)piperazine CAS No. 524673-96-9

1-(Benzo[b]thiophen-2-ylmethyl)piperazine

Cat. No.: B13585219
CAS No.: 524673-96-9
M. Wt: 232.35 g/mol
InChI Key: DNOQQPCOMSIPBP-UHFFFAOYSA-N
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Description

1-(Benzo[b]thiophen-2-ylmethyl)piperazine is a chemical compound that features a benzo[b]thiophene moiety attached to a piperazine ring. Benzo[b]thiophenes are known for their diverse applications in medicinal chemistry and materials science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[b]thiophen-2-ylmethyl)piperazine typically involves the reaction of benzo[b]thiophene derivatives with piperazine under specific conditions. One common method is the nucleophilic substitution reaction where a benzo[b]thiophene derivative reacts with piperazine in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[b]thiophen-2-ylmethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[b]thiophene ring .

Scientific Research Applications

1-(Benzo[b]thiophen-2-ylmethyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzo[b]thiophen-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzo[b]thiophen-2-ylmethyl)piperazine is unique due to the presence of both the benzo[b]thiophene moiety and the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

524673-96-9

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

1-(1-benzothiophen-2-ylmethyl)piperazine

InChI

InChI=1S/C13H16N2S/c1-2-4-13-11(3-1)9-12(16-13)10-15-7-5-14-6-8-15/h1-4,9,14H,5-8,10H2

InChI Key

DNOQQPCOMSIPBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC3=CC=CC=C3S2

Origin of Product

United States

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